Structural and Synthetic Profiling of N-Hydroxy-N-methylbenzamide: A Technical Whitepaper
Structural and Synthetic Profiling of N-Hydroxy-N-methylbenzamide: A Technical Whitepaper
Executive Summary
As drug development paradigms shift toward highly targeted epigenetic modulators, the structural nuances of pharmacophores become paramount. N-Hydroxy-N-methylbenzamide serves as a critical scaffold in medicinal chemistry, particularly in the design of histone deacetylase (HDAC) inhibitors. As an application scientist, I approach the synthesis and utilization of this compound not merely as a sequence of chemical transformations, but as a highly orchestrated system of molecular design. This whitepaper provides an in-depth analysis of its molecular architecture, physicochemical properties, and a self-validating synthetic protocol grounded in field-proven methodologies.
Molecular Architecture & Physicochemical Profiling
The chemical identity of N-Hydroxy-N-methylbenzamide is defined by its core hydroxamic acid moiety, which is N-methylated and N-acylated with a benzoyl group.
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SMILES String : The Simplified Molecular-Input Line-Entry System (SMILES) string for this compound is CN(C(=O)C1=CC=CC=C1)O[1]. This linear notation accurately captures the connectivity: a methyl group (C) attached to a nitrogen (N), which is bonded to both a hydroxyl group (O) and a carbonyl carbon (C(=O)) of a phenyl ring (C1=CC=CC=C1).
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Structural Causality : The presence of the N-methyl group is not merely a structural variation; it fundamentally alters the molecule's hydrogen-bonding capacity. By replacing the primary N-H proton with a methyl group, the molecule loses one hydrogen-bond donor. This significantly impacts its binding kinetics in enzymatic pockets, alters its cis/trans amide rotamer ratio, and modifies its membrane permeability profile compared to primary hydroxamic acids.
Table 1: Quantitative Physicochemical Data for N-Hydroxy-N-methylbenzamide
| Property | Value | Reference |
| CAS Number | 2446-50-6 | |
| Molecular Formula | C8H9NO2 | [1] |
| Molecular Weight | 151.16 g/mol | [1] |
| SMILES String | CN(C(=O)C1=CC=CC=C1)O | [1] |
| InChIKey | DDSSLJHUWRMSSP-UHFFFAOYSA-N | |
| Melting Point | 40-42 °C | |
| Physical Form | Oil to low-melting solid |
Synthetic Methodology: A Self-Validating Protocol
Synthesizing N-Hydroxy-N-methylbenzamide requires precise control over reaction conditions to prevent over-acylation (e.g., O-acylation). The following protocol leverages a biphasic solvent system to maximize yield and purity[2].
Step-by-Step Experimental Workflow:
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Reagent Preparation : Suspend N-methylhydroxylamine hydrochloride (24 mmol) in a biphasic mixture of THF/H₂O (40 mL, 10:1 ratio) and cool to 0 °C[2].
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Causality: The biphasic system ensures the complete dissolution of the highly polar hydrochloride salt in the aqueous phase, while the THF accommodates the organic benzoyl chloride. Cooling to 0 °C mitigates the exothermic nature of the subsequent acylation, preventing thermal degradation or side reactions.
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Base Addition : Add NaHCO₃ (48 mmol, 2 equivalents) to the suspension and stir for 10 minutes[2].
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Causality: NaHCO₃ acts as a mild base to deprotonate the hydrochloride salt, generating the nucleophilic free amine in situ. A mild base is chosen over strong bases (like NaOH) to prevent the competitive hydrolysis of benzoyl chloride into benzoic acid.
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Acylation : Add benzoyl chloride (24 mmol) dropwise over 10 minutes[2].
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Reaction Maturation : Remove the cooling bath and allow the reaction to stir overnight at room temperature without cooling[2].
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Aqueous Workup (Self-Validation Step 1) : Dilute the mixture with 50 mL of Dichloromethane (DCM) and additional H₂O. Extract the organic layer[2].
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Validation: The partitioning of the product into the DCM layer separates it from unreacted salts and water-soluble byproducts. If the aqueous layer remains highly acidic, it indicates incomplete neutralization by NaHCO₃.
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Purification (Self-Validation Step 2) : Purify the crude product via silica gel column chromatography.
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Validation: Thin-layer chromatography (TLC) acts as a primary validation checkpoint. The disappearance of the fast-running benzoyl chloride spot and the appearance of a highly polar, UV-active product spot confirms conversion. Final structural confirmation is achieved via ¹H NMR, where the emergence of an N-methyl singlet (δ ~3.15 ppm) confirms successful amide bond formation[2].
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Synthetic workflow for N-Hydroxy-N-methylbenzamide.
Applications in Drug Development: The HDAC Inhibition Paradigm
In the realm of oncology and epigenetics, hydroxamic acids are the premier zinc-binding groups (ZBGs) utilized in the design of histone deacetylase (HDAC) inhibitors[3].
Mechanistic Causality:
HDAC enzymes rely on a catalytic zinc ion (Zn²⁺) located deep within their active site to deacetylate lysine residues on histone tails. The N-Hydroxy-N-methylbenzamide scaffold acts as a potent bidentate chelator. The carbonyl oxygen and the hydroxyl oxygen simultaneously coordinate with the Zn²⁺ ion, displacing the native water molecule and effectively paralyzing the enzyme's catalytic machinery[3].
Unlike primary hydroxamic acids (which can be susceptible to rapid glucuronidation or hydrolysis in vivo), the N-methylated variant provides a unique steric profile. This modification can enhance metabolic stability while maintaining the critical geometry required for zinc chelation, ultimately leading to sustained chromatin hyperacetylation and the reactivation of silenced tumor suppressor genes.
Logical pathway of HDAC inhibition mediated by hydroxamic acids.
References
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PubChem (NIH) - N-hydroxy-N-methylbenzamide | C8H9NO2 | CID 371715 [Link][1]
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PMC (NIH) - Identification and Characterization of AES-135, a Hydroxamic Acid-Based HDAC Inhibitor That Prolongs Survival in an Orthotopic Mouse Model of Pancreatic Cancer [Link][3]
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The Royal Society of Chemistry - The Hydrogen Atom Transfer Reactivity of Sulfinic Acids [Link][2]
